1-[3-(Trimethoxysilyl)propoxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Trimethoxysilyl)propoxy]propan-2-ol is an organosilicon compound with the molecular formula C9H22O5Si. This compound is characterized by the presence of a trimethoxysilyl group attached to a propoxypropanol backbone. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Trimethoxysilyl)propoxy]propan-2-ol typically involves the reaction of 3-chloropropyltrimethoxysilane with propylene glycol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. The reaction proceeds as follows:
3-chloropropyltrimethoxysilane+propylene glycol→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain a controlled temperature and pressure, minimizing side reactions and maximizing the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Trimethoxysilyl)propoxy]propan-2-ol undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can be hydrolyzed in the presence of water, forming silanols and methanol.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines, alcohols, or thiols under mild conditions.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Polysiloxanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
1-[3-(Trimethoxysilyl)propoxy]propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to modify surfaces and enhance adhesion between organic and inorganic materials.
Biology: Employed in the functionalization of biomolecules for immobilization on solid supports.
Medicine: Utilized in the development of drug delivery systems and medical devices due to its biocompatibility.
Industry: Applied in the production of coatings, adhesives, and sealants to improve durability and performance.
Mechanism of Action
The mechanism of action of 1-[3-(Trimethoxysilyl)propoxy]propan-2-ol involves the hydrolysis of the trimethoxysilyl group to form silanols, which can then condense to form siloxane bonds. This process allows the compound to act as a crosslinking agent, enhancing the mechanical properties and stability of materials. The molecular targets include hydroxyl groups on surfaces, which react with the silanol groups to form strong covalent bonds.
Comparison with Similar Compounds
Similar Compounds
3-(Trimethoxysilyl)propylamine: Contains an amine group instead of a propoxypropanol backbone.
3-(Trimethoxysilyl)propanethiol: Contains a thiol group instead of a propoxypropanol backbone.
3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group instead of a propoxypropanol backbone.
Uniqueness
1-[3-(Trimethoxysilyl)propoxy]propan-2-ol is unique due to its propoxypropanol backbone, which provides additional functional groups for further chemical modifications. This makes it a versatile compound for various applications, particularly in surface modification and material science.
Properties
CAS No. |
61756-51-2 |
---|---|
Molecular Formula |
C9H22O5Si |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
1-(3-trimethoxysilylpropoxy)propan-2-ol |
InChI |
InChI=1S/C9H22O5Si/c1-9(10)8-14-6-5-7-15(11-2,12-3)13-4/h9-10H,5-8H2,1-4H3 |
InChI Key |
LBWYRWQXTSWPER-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCCC[Si](OC)(OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.